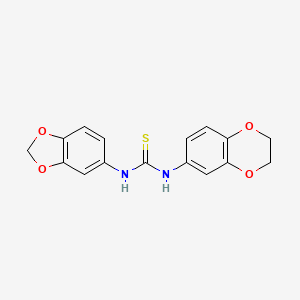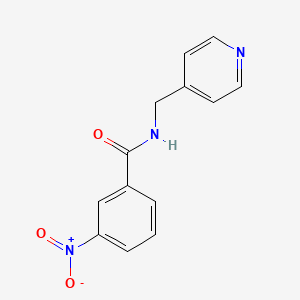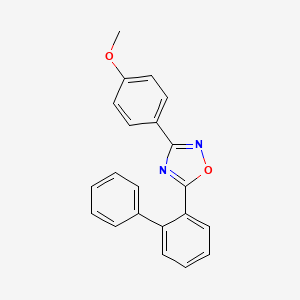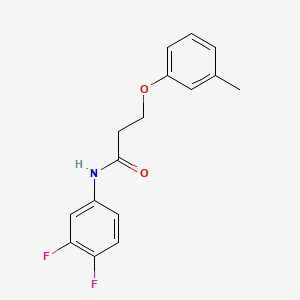
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a crucial role in cell proliferation, differentiation, and survival, and is frequently overexpressed or mutated in various types of cancer. Therefore, AG-1478 has been extensively studied as a potential anticancer agent.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, differentiation, and survival. As a result, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces G1 cell cycle arrest by downregulating cyclin D1 and upregulating p27. It also induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and survivin. In addition, this compound inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its selectivity for the EGFR tyrosine kinase, which reduces the potential for off-target effects. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the combination of this compound with other chemotherapeutic agents to enhance its antitumor activity. Finally, the use of this compound as a tool for studying the role of EGFR in cancer biology and signaling pathways is an important area of future research.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized by a simple three-step process, starting from commercially available starting materials. The first step involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a base to form 5-chloro-2-(3,4,5-trimethoxyphenyl)pyridine. The second step involves the conversion of the pyridine to the corresponding amine by reduction with lithium aluminum hydride. Finally, the amine is reacted with acryloyl chloride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied in preclinical and clinical settings for its potential use as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and head and neck cancer. In addition, this compound has been shown to enhance the antitumor activity of other chemotherapeutic agents.
Propiedades
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-13-8-11(9-14(23-2)17(13)24-3)4-7-16(21)20-15-6-5-12(18)10-19-15/h4-10H,1-3H3,(H,19,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVWCQMMKMRAPP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)




![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)



![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)